1-Benzyl-3,4-dihydroisoquinoline is a member of the isoquinoline family, which consists of bicyclic compounds derived from the benzene and pyridine rings. This compound is classified as a dihydroisoquinoline, which means it contains a saturated isoquinoline structure. Isoquinolines are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry. The specific compound 1-benzyl-3,4-dihydroisoquinoline has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection .
The synthesis of 1-benzyl-3,4-dihydroisoquinoline can be achieved through several methods. A notable approach involves the Bischler-Napieralski reaction, where an appropriate amide is reacted with phosphorus oxychloride (POCl3) to form the desired compound. The general procedure includes:
This method typically yields good results under optimized conditions (e.g., reaction time, temperature), allowing for efficient synthesis of 1-benzyl-3,4-dihydroisoquinoline.
The molecular formula of 1-benzyl-3,4-dihydroisoquinoline is . Its structure features a dihydroisoquinoline core with a benzyl substituent at the nitrogen atom. The compound exhibits a fused bicyclic system that contributes to its stability and biological activity.
Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
1-Benzyl-3,4-dihydroisoquinoline can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a precursor in organic synthesis.
The mechanism of action for 1-benzyl-3,4-dihydroisoquinoline primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that derivatives of this compound exhibit inhibitory activity against monoamine oxidase enzymes, which are crucial for neurotransmitter metabolism. This suggests potential applications in treating neurodegenerative diseases and mood disorders .
Additionally, studies have shown that certain derivatives may induce cytotoxic effects on cancer cells by disrupting cell cycle progression during the G1 phase, thereby inhibiting tumor growth .
Key physical and chemical properties of 1-benzyl-3,4-dihydroisoquinoline include:
Spectroscopic data provide further insights into its properties:
The applications of 1-benzyl-3,4-dihydroisoquinoline are diverse:
1-Benzyl-3,4-dihydroisoquinoline (BDHIQ) represents a privileged scaffold in medicinal chemistry and alkaloid research. Characterized by its bicyclic structure consisting of a benzyl group attached to a partially saturated isoquinoline core, this framework serves as a synthetic precursor to numerous bioactive alkaloids and pharmaceuticals. Its chemical versatility enables diverse functionalization at multiple positions, facilitating the development of compounds with targeted biological activities. The presence of the basic nitrogen atom and planar aromatic regions allows for specific interactions with biological targets, underpinning its significance in drug discovery pipelines [2] [10].
The systematic IUPAC name for the parent compound is 1-(phenylmethyl)-3,4-dihydroisoquinoline, reflecting the benzyl substituent at position 1 of the dihydroisoquinoline ring system. Its molecular formula is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol. The core structure features a partially saturated isoquinoline moiety where positions 3 and 4 are in a reduced state (C3-C4 single bond), distinguishing it from fully aromatic isoquinolines. This saturation pattern significantly influences both the compound's chemical reactivity and three-dimensional conformation [2] [7].
Table 1: Core Structural Identifiers of 1-Benzyl-3,4-dihydroisoquinoline
Identifier Type | Value |
---|---|
CAS Registry Number | 26323-31-9 |
Molecular Formula | C₁₆H₁₅N |
Average Mass | 221.30 g/mol |
Monoisotopic Mass | 221.1204 g/mol |
ChemSpider ID | 23940239 |
InChI Key | InChI=1/C16H15N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9H,10-12H2 |
The hydrochloride salt (C₁₆H₁₆ClN) is commonly employed in pharmacological studies due to enhanced solubility. X-ray crystallography reveals that the benzyl substituent adopts a pseudo-axial orientation relative to the dihydroisoquinoline ring, creating a twisted conformation that influences molecular recognition properties. The presence of the imine functionality (C=N) at position 2 contributes to both the compound's basicity (pKa ~7.5) and susceptibility to nucleophilic attack or reduction [7] [9].
The synthetic exploration of BDHIQ derivatives originated with adaptations of the Bischler-Napieralski reaction, first reported in 1893. This classical approach involves cyclodehydration of N-phenethylamides using phosphoryl chloride (POCl₃) or other dehydrating agents. Early 20th-century syntheses focused primarily on creating analogs of natural alkaloids like papaverine, with researchers noting the cardiovascular effects of these synthetic intermediates [4] [9].
A significant advancement came with the development of catalytic methods. Palladium-catalyzed dehydrogenation emerged as a key strategy for converting BDHIQ to fully aromatic 1-benzylisoquinolines, as documented in mid-20th-century literature. Meanwhile, chromium-based oxidations (e.g., Jones reagent) were employed to access 1-benzoylisoquinolines, though these methods suffered from poor selectivity and toxicity concerns [4].
Table 2: Evolution of Key Synthetic Methods for BDHIQ Derivatives
Synthetic Method | Key Reagents/Conditions | Target Products | Reported Yield | Era |
---|---|---|---|---|
Bischler-Napieralski | POCl₃, reflux | 1-Alkyl-DHIQs | 62-75% | 1893-1950s |
Catalytic Dehydrogenation | Pd/C, high temperature | 1-Benzylisoquinolines | Variable | 1950s-1970s |
CAN Oxidation | Cerium(IV) ammonium nitrate, MeCN | 1-Benzoylisoquinolines | Selective for c-type | 1990s |
Hydroamination/Oxidation | [Ind₂TiMe₂], O₂ | Fluorinated 1-Benzoyl-DHIQs | High yields | 2009 |
Visible-Light Oxidation | O₂, organic dye, light | Switchable oxidation products | >80% | 2023 |
Modern refinements include titanium-catalyzed hydroamination/oxidation sequences for one-pot synthesis of fluorinated derivatives, as reported by Doye and colleagues (2009). This method enabled efficient access to fluorinated 1-benzoyl-3,4-dihydroisoquinolines from alkynyl precursors, expanding medicinal chemistry opportunities [3]. The most recent innovation (2023) employs visible-light-mediated oxidation using molecular oxygen, providing tunable access to either 1-benzoylisoquinolines or 1-benzoyl-3,4-dihydroisoquinolines through radical/ionic dual-pathway control [5].
BDHIQ serves as the biosynthetic precursor and synthetic analog of numerous isoquinoline alkaloids exhibiting diverse pharmacological profiles. Its structural plasticity enables rational drug design across therapeutic areas:
Table 3: Bioactive BDHIQ Derivatives and Their Therapeutic Significance
Derivative Class | Representative Bioactivity | Mechanistic Insight | Therapeutic Potential |
---|---|---|---|
Fluorinated 1-Benzoyl-DHIQs | Antitumor activity | Disruption of microtubule dynamics | Cancer therapy |
CAN oxidation products | Antiplatelet aggregation (IC₅₀ < aspirin) | PAF/collagen pathway inhibition | Thrombosis prevention |
Carboxamide analogs | MAO-A inhibition (IC₅₀ 1.38-2.48 μM) | Dual MAO/ChE targeting | Neurodegenerative disorders |
1,3-Disubstituted DHIQs | Spasmolytic activity | Smooth muscle calcium modulation | Irritable bowel syndrome |
Hydrochloride salts | Coronary vasodilation | Reduction of peripheral vascular resistance | Angina pectoris |
The structural evolution from simple BDHIQ to advanced derivatives exemplifies scaffold hopping in medicinal chemistry. Contemporary research focuses on hybrid molecules incorporating BDHIQ with pharmacophores from clinical agents (e.g., rivastigmine, moclobemide) to develop multi-target directed ligands. This approach addresses the complexity of multifactorial diseases like Alzheimer's, where compounds such as avicine demonstrate concurrent MAO-A and cholinesterase inhibition (IC₅₀ = 0.41 μM and 0.15-0.88 μM respectively) [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: